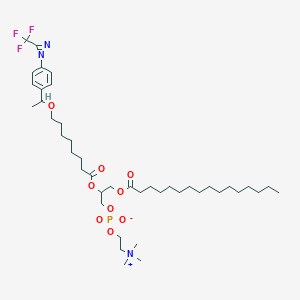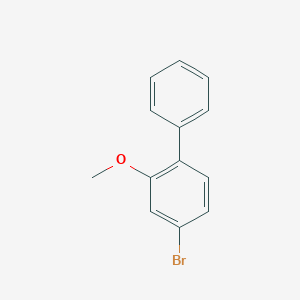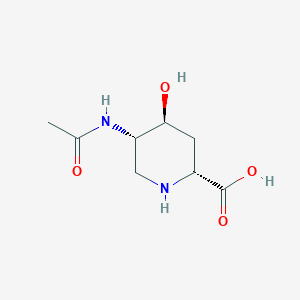
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid, commonly known as AHP, is a chiral amino acid that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. AHP is a derivative of the natural amino acid hydroxyproline and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of AHP is not fully understood. AHP is believed to interact with various enzymes and receptors in the body, leading to changes in their activity and function. AHP-containing peptides have been shown to exhibit enhanced binding affinity and selectivity towards their target receptors, leading to improved therapeutic efficacy.
Efectos Bioquímicos Y Fisiológicos
AHP-containing peptides have been shown to exhibit various biochemical and physiological effects, including improved stability, potency, and selectivity. AHP-containing peptides have also been shown to exhibit improved pharmacokinetic properties, such as increased half-life and reduced clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AHP-containing peptides in lab experiments include enhanced stability, potency, and selectivity, as well as improved pharmacokinetic properties. The limitations of using AHP-containing peptides in lab experiments include the cost and complexity of synthesis, as well as the limited availability of commercial sources.
Direcciones Futuras
For the study of AHP include the development of novel synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its interactions with various enzymes and receptors in the body.
Métodos De Síntesis
AHP can be synthesized using various methods, including the Strecker synthesis, Mannich reaction, and reductive amination. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired product. The Mannich reaction involves the reaction of aldehydes or ketones with primary amines and formaldehyde, followed by acid-catalyzed dehydration to yield the desired product. Reductive amination involves the reaction of aldehydes or ketones with primary amines in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to yield the desired product. Each method has its advantages and limitations, and the choice of method depends on the desired yield, purity, and cost-effectiveness.
Aplicaciones Científicas De Investigación
AHP has been extensively studied for its potential applications in the field of drug discovery and development. AHP is a chiral amino acid that can be used as a building block for the synthesis of novel peptides and peptidomimetics. AHP-containing peptides have been shown to exhibit enhanced stability, potency, and selectivity compared to their non-AHP-containing counterparts. AHP-containing peptides have been investigated for their potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
114826-78-7 |
|---|---|
Nombre del producto |
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid |
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(2R,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7+/m1/s1 |
Clave InChI |
GUJHBRNJWPULMB-VQVTYTSYSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CN[C@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
SMILES canónico |
CC(=O)NC1CNC(CC1O)C(=O)O |
Sinónimos |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



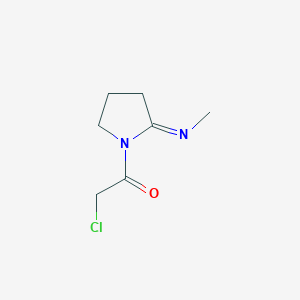
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
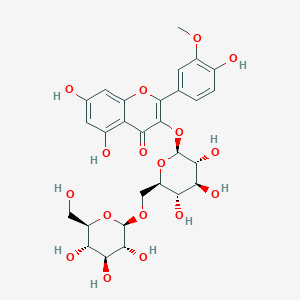

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)
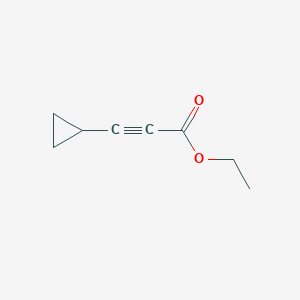
![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
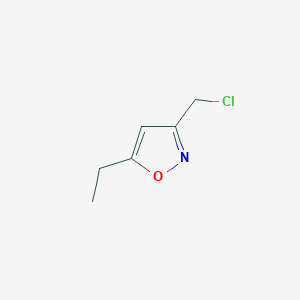
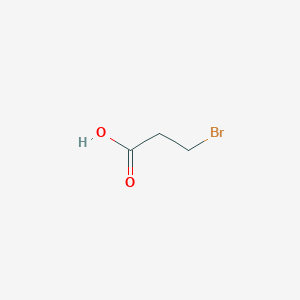
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

